molecular formula C22H27NO6 B14958067 N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine

Cat. No.: B14958067
M. Wt: 401.5 g/mol
InChI Key: UGQNKKSFSAAQPD-UHFFFAOYSA-N
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Description

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine typically involves multiple steps. The initial step often includes the preparation of the benzo[c]chromen core, followed by functionalization to introduce the norleucine moiety. Common reagents used in these reactions include Meldrum’s acid, acid chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. It is known to bind selectively to certain receptors, leading to the activation or inhibition of various signaling pathways. This can result in the modulation of inflammatory responses, antioxidant activity, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norleucine is unique due to its specific functional groups and the combination of the benzo[c]chromen core with the norleucine moiety

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C22H27NO6/c1-3-4-9-17(21(25)26)23-19(24)12-28-18-11-10-15-14-7-5-6-8-16(14)22(27)29-20(15)13(18)2/h10-11,17H,3-9,12H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

UGQNKKSFSAAQPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Origin of Product

United States

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